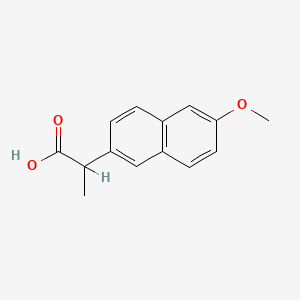

2-(6-Methoxy-2-naphthyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860274 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-80-8, 26159-31-9 | |

| Record name | (±)-Naproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Naproxen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(6-methoxy-2-naphthyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(6-methoxy-2-naphthyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 2-(6-Methoxy-2-naphthyl)propionic Acid (Naproxen)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(6-Methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, is a well-established non-steroidal anti-inflammatory drug (NSAID).[1] It belongs to the 2-arylpropionic acid class of drugs and is the pharmacologically active (S)-enantiomer.[2] Naproxen is widely utilized for its potent anti-inflammatory, analgesic, and antipyretic properties in the management of various conditions, including arthritis and other inflammatory disorders.[2][3][4] This document provides a detailed examination of its core mechanism of action, supported by quantitative pharmacological data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary therapeutic effects of Naproxen are mediated through its inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases.[5][6]

-

Non-Selective Inhibition: Naproxen is a non-selective inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2.[6][7][8]

-

Competitive and Reversible Binding: The inhibition is achieved through a reversible, competitive binding mechanism.[5][7] Naproxen competes with the enzyme's natural substrate, arachidonic acid, for access to the active site.[5][7]

-

Time-Dependent Inhibition: The binding affinity and inhibitory effect of Naproxen increase with longer exposure time to the enzyme, indicating a significant time-dependent component to its action.[5][9]

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins (B1171923) that maintain gastric mucosal integrity and support renal function and hemostasis.[6][7] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by mediators like interleukins and tumor necrosis factor.[6][7] By inhibiting both isoforms, Naproxen reduces the production of prostaglandins involved in inflammation and pain, but also affects the baseline prostaglandins responsible for physiological "housekeeping" functions.[10]

The Prostaglandin Synthesis Pathway

Naproxen's inhibition of COX enzymes directly interrupts the prostaglandin synthesis cascade, a critical pathway in the inflammatory response.[11] The process begins with the release of arachidonic acid from cell membrane phospholipids (B1166683) by the enzyme phospholipase A₂.[5][11] The COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G₂ (PGG₂), which is subsequently reduced to Prostaglandin H₂ (PGH₂).[5][12] PGH₂ serves as a common precursor for a variety of downstream prostanoids, including key inflammatory mediators like Prostaglandin E₂ (PGE₂), prostacyclin (PGI₂), and thromboxane (B8750289) A₂ (TXA₂).[5][12][13]

Naproxen exerts its effect by blocking the initial cyclooxygenase step, preventing the formation of PGG₂ and, consequently, all subsequent prostanoids in the pathway.[5][7]

References

- 1. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID | 23981-80-8 [chemicalbook.com]

- 2. US5286902A - Process for preparation of this compound and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistdoctor.com [chemistdoctor.com]

- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Naproxen - Wikipedia [en.wikipedia.org]

- 9. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 13. Prostaglandin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Naproxen

Introduction

Naproxen (B1676952), chemically known as (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (profen) family.[1] It functions as a non-selective cyclooxygenase (COX) inhibitor, exerting anti-inflammatory, analgesic, and antipyretic effects.[2] The therapeutic efficacy and biopharmaceutical behavior of Naproxen are intrinsically linked to its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability and low solubility, making the understanding of these properties critical for formulation development, quality control, and ensuring optimal bioavailability.[2] This guide provides an in-depth overview of the core physicochemical characteristics of Naproxen, complete with experimental protocols and structured data for researchers and drug development professionals.

Core Physicochemical Data

The fundamental physicochemical properties of Naproxen are summarized below, providing a quantitative foundation for its behavior as an active pharmaceutical ingredient (API).

Table 1: Key Physicochemical Properties of Naproxen

| Property | Value | Reference(s) |

| IUPAC Name | (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | [1] |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molar Mass | 230.263 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 152-155 °C | [1][2][3] |

| pKa | 4.2 | [2][4][5] |

| LogP (Octanol/Water) | 3.18 | [2][3] |

| Aqueous Solubility | 15.9 mg/L (at 25 °C) | [5][] |

Table 2: Solubility of Naproxen in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water (pH < 4) | Practically Insoluble | [1][3] |

| Water (pH > 6) | Freely Soluble | [3] |

| Ethanol | ~55 mg/mL | [7] |

| Methanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | ~24 mg/mL | [7] |

| Dimethylformamide (DMF) | ~25 mg/mL | [7] |

| Phosphate (B84403) Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [7] |

Detailed Physicochemical Analysis

Solubility and Dissolution Behavior

As a weak acid with a pKa of approximately 4.2, Naproxen's aqueous solubility is highly pH-dependent.[2][4][5] In the acidic environment of the stomach (pH 1-2), it exists predominantly in its non-ionized, less soluble form, leading to poor dissolution.[3] As it transitions to the more neutral pH of the small intestine (pH > 6), it ionizes to its carboxylate form, which is freely soluble in water.[3] This property is a critical determinant of its absorption profile. The sodium salt, Naproxen Sodium, is significantly more water-soluble than the free acid form, which is often leveraged in formulations to enhance the dissolution rate.[1][9]

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of 3.18, Naproxen is considered a lipophilic molecule.[2][3] This high lipophilicity facilitates its high permeability across biological membranes, such as the gastrointestinal lining, which is consistent with its classification as a BCS Class II drug.[2]

Crystal Structure and Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can have different physicochemical properties, including solubility and stability. While Naproxen was historically considered to have a single crystal form, recent studies have identified at least four distinct crystal forms through recrystallization.[10][11] These forms can be characterized by unique patterns in Powder X-ray Diffractometry (PXRD) and distinct thermal events in Differential Scanning Calorimetry (DSC).[10][11] Furthermore, Naproxen salts can exhibit pseudo-polymorphism, forming various hydrates that can impact the stability and dissolution characteristics of the final drug product.[12][13] The study of these solid-state forms is crucial for ensuring the consistency and performance of the drug.

Experimental Protocols & Workflows

Detailed methodologies are essential for the accurate and reproducible characterization of physicochemical properties. Below are standard protocols for determining key Naproxen parameters.

Determination of Saturated Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of Naproxen powder is added to a sealed vial containing the solvent of interest (e.g., distilled water, buffer of a specific pH).

-

Equilibration: The vials are placed in an orbital shaking water bath maintained at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[14]

-

Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully withdrawn and filtered through a fine-pore syringe filter (e.g., 0.22 µm) to remove all undissolved solids.[14]

-

Quantification: The clear filtrate is appropriately diluted with the same solvent. The concentration of Naproxen in the diluted sample is then determined using a validated analytical method, most commonly UV-Visible Spectrophotometry at its λmax (approximately 230-233 nm in many solvents).[14][15]

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol follows the OECD guideline shake-flask method for determining the lipophilicity of a substance.[16][17]

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like pH 7.4 phosphate buffer) are mixed and shaken vigorously to mutually saturate the two phases. They are then separated.

-

Sample Preparation: A stock solution of Naproxen is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the Naproxen-octanol solution is mixed with a known volume of the pre-saturated water phase in a sealed vessel.

-

Equilibration: The vessel is agitated at a constant temperature until partitioning equilibrium is achieved (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure a clear and complete separation of the n-octanol and aqueous layers.[17]

-

Quantification: The concentration of Naproxen in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC or UV-Vis Spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Characterization of Crystal Polymorphism

A combination of thermoanalytical and diffraction techniques is used to identify and differentiate between solid-state forms.

Methodology:

-

Sample Preparation: A small, uniform amount of the Naproxen powder is prepared for each analytical instrument.

-

Powder X-Ray Diffractometry (PXRD): The sample is scanned over a range of 2θ angles. The resulting diffraction pattern, with characteristic peaks at specific angles, serves as a "fingerprint" for the crystal lattice structure. Different polymorphs will produce different diffraction patterns.[11]

-

Differential Scanning Calorimetry (DSC): The sample is heated at a controlled rate in a pan. The instrument measures the heat flow difference between the sample and a reference. Thermal events like melting, recrystallization, or solid-solid phase transitions appear as endothermic or exothermic peaks, which are characteristic of a specific polymorph.[11][17]

-

Thermogravimetric Analysis (TGA): The sample is heated at a controlled rate while its mass is continuously monitored. TGA is used to detect mass loss associated with dehydration (for pseudopolymorphs/hydrates) or decomposition.[11][17]

-

Data Interpretation: The data from all three techniques are correlated. PXRD identifies the crystal structure, DSC identifies melting points and transition temperatures, and TGA quantifies solvent/water content, allowing for a comprehensive characterization of the solid form.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. Naproxen | 22204-53-1 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for Naproxen (HMDB0001923) [hmdb.ca]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. (S)-(+)-Naproxene - CAS-Number 22204-53-1 - Order from Chemodex [chemodex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal forms of naproxen | Semantic Scholar [semanticscholar.org]

- 11. Crystal forms of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [bjpharm.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. ijrpr.com [ijrpr.com]

- 16. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-(6-Methoxy-2-naphthyl)propionic Acid (Naproxen)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(6-methoxy-2-naphthyl)propionic acid, commercially known as Naproxen (B1676952). Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID), and its synthesis has been a subject of extensive research to develop efficient, economical, and stereoselective methods.[1] This document details classical, industrial, and modern asymmetric routes, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating the synthesis pathways with clear diagrams.

Classical and Early Industrial Synthesis Pathways

The initial commercial synthesis of Naproxen often involved the production of a racemic mixture, which was then resolved to isolate the desired (S)-enantiomer.[2] A common classical approach is outlined below.

Friedel-Crafts Acylation and Willgerodt–Kindler Rearrangement Route

This traditional method begins with the acylation of 2-methoxynaphthalene, followed by a rearrangement to form the arylacetic acid intermediate. Methylation and subsequent hydrolysis yield racemic Naproxen, which then requires chiral resolution.[3]

Caption: Classical synthesis of (S)-Naproxen via racemic mixture.

Industrial Synthesis Pathways

Several patented industrial methods aim for higher efficiency and yield. These often involve multi-step sequences with specific reagents and conditions tailored for large-scale production.

Synthesis from 2-Propionyl-6-methoxynaphthalene

This patented industrial route involves the protection of the ketone, followed by bromination, rearrangement, and hydrolysis to yield DL-Naproxen.[4][5]

Caption: Industrial synthesis of DL-Naproxen from 2-propionyl-6-methoxynaphthalene.

Quantitative Data for Industrial Synthesis from 2-Propionyl-6-methoxynaphthalene

| Step | Product | Yield | Purity (HPLC) | Melting Point (°C) | Reference |

| Ketalization | Ketal Intermediate I | ~100% | 99.5% | 131-132 | [4] |

| Overall | DL-Naproxen | High | - | - | [4][5] |

Experimental Protocol: Ketalization of 2-Propionyl-6-methoxynaphthalene [4]

-

Combine 30g (0.14 mol) of 2-propionyl-6-methoxynaphthalene, 3g of p-toluenesulfonic acid (PTS), and 20g (0.19 mol) of neopentyl glycol in a 500ml three-necked flask.

-

Add 300ml of toluene (B28343) and equip the flask with a reflux device and a water separator.

-

Heat the mixture to reflux for 5 to 7 hours.

-

Cool the reaction to room temperature.

-

Add 100ml of a 1% sodium bicarbonate solution and stir.

-

Filter the resulting crystals.

-

Wash the filter cake with 100ml of water and 100ml of toluene.

-

Dry the product to obtain approximately 42g of the ketal intermediate.

Stereospecific Synthesis from 1-Chloro-2-methoxynaphthalene

This process describes a stereospecific route to (S)-Naproxen, avoiding the need for chiral resolution of a racemic mixture.[2][6]

Caption: Stereospecific synthesis of (S)-Naproxen.

Experimental Protocol: Hydrogenolysis to (S)-Naproxen [2]

-

A mixture of 0.94 g (3.6 mmol) of (S)-2-(5'-chloro-6'-methoxy-2'-naphthyl)-propionic acid, 0.8 ml (8.0 mmol) of 30% sodium hydroxide, and 90 mg of Raney Nickel in 7 ml of water is prepared.

-

The mixture is slowly treated with 1 ml (25.0 mmol) of 80% hydrazine (B178648) hydrate (B1144303) at 75°C.

-

After 3 hours, the mixture is filtered.

-

The filtrate is acidified to pH 1 to precipitate the product.

-

This yields 0.7 g of (S)-2-(6'-methoxy-2'-naphthyl)-propionic acid.

Modern Asymmetric Synthesis Strategies

Recent research has focused on developing highly enantioselective methods for the synthesis of (S)-Naproxen, often utilizing chiral catalysts.[7]

Asymmetric Hydrogenation

Asymmetric hydrogenation of an acrylic acid precursor is a highly efficient method to produce enantiomerically pure (S)-Naproxen.[3]

Caption: Asymmetric hydrogenation route to (S)-Naproxen.

Asymmetric Hydroformylation

A rhodium-catalyzed asymmetric hydroformylation of 2-methoxy-6-vinylnaphthalene (B1203395) provides a two-step route to (S)-Naproxen with high enantioselectivity.[3][7] This method is also adaptable to continuous-flow reactor systems, making it suitable for industrial applications.[3][7]

Caption: Asymmetric hydroformylation pathway for (S)-Naproxen synthesis.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been employed to construct the α-aryl propionic acid skeleton of Naproxen. One such approach involves the coupling of an aryl bromide with a propionic acid derivative.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]

- 3. Recent Advances in the Synthesis of Ibuprofen and Naproxen | MDPI [mdpi.com]

- 4. Industrial synthesis technique for DL-naproxen - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Naproxen in Organic Solvents: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and antipyretic properties. Its efficacy is intrinsically linked to its formulation, where solubility plays a pivotal role. This technical guide provides a comprehensive overview of the solubility of naproxen in various organic solvents, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow. This information is intended to support researchers, scientists, and professionals in the fields of drug development and formulation.

Quantitative Solubility Data

The solubility of naproxen in a range of organic solvents has been experimentally determined and is presented below. The data is organized to facilitate comparison across different solvent classes and temperatures.

Solubility in Pure Organic Solvents

The following table summarizes the molar fraction solubility of naproxen in several pure organic solvents at various temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Alcohols | ||

| Methanol | 278.15 | 1.964 |

| 293.10 | 2.294 | |

| 313.70 | 4.149 | |

| Ethanol | 278.15 | 1.849 |

| 293.15 | 2.536 | |

| 313.15 | 4.417 | |

| 2-Propanol | 278.15 | 1.693 |

| 293.15 | 2.378 | |

| 313.15 | 4.211 | |

| Ketones | ||

| Acetone | 278.15 | 1.671 |

| 293.15 | 2.352 | |

| 313.15 | 4.195 | |

| Esters | ||

| Ethyl Acetate | 278.15 | 2.851 |

| 293.15 | 3.842 | |

| 313.15 | 6.289 |

Data compiled from studies employing established analytical methods.[1]

The following table presents the solubility of naproxen in additional organic solvents at a standard temperature.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~55 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~24 |

| Dimethylformamide (DMF) | ~25 |

This data provides a snapshot of naproxen's solubility in commonly used organic solvents.[2]

Experimental Protocol: Determination of Naproxen Solubility

The following is a detailed methodology for determining the solubility of naproxen in organic solvents, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry for quantification.

Materials and Equipment

-

Naproxen: Crystalline solid, purity ≥99%[2]

-

Organic Solvents: Analytical grade

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Preparation of Standard Solutions and Calibration Curve

A standard stock solution of naproxen is prepared by accurately weighing a known amount of the compound and dissolving it in the solvent of interest in a volumetric flask.[2] A series of dilutions are then made to create working standards of varying concentrations. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) for naproxen in the specific solvent (e.g., around 230 nm in methanol).[3] A calibration curve of absorbance versus concentration is then plotted.

Shake-Flask Method for Determining Equilibrium Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[4]

-

Procedure:

-

An excess amount of crystalline naproxen is added to a known volume or mass of the organic solvent in a sealed vial.

-

The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, the agitation is stopped, and the vials are allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

The filtered saturated solution is then diluted with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Quantification of Naproxen Concentration

The concentration of naproxen in the diluted saturated solution is determined by measuring its absorbance using a UV-Vis spectrophotometer at the predetermined λmax.[3][5] The concentration is then calculated using the equation of the line from the calibration curve. The final solubility is reported in appropriate units, such as mg/mL or moles per liter, after accounting for the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of naproxen.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Optimization of Quantitative Analysis of Naproxin Sodium Using UV Spectrophotometery in Different Solvent Mediums [scirp.org]

- 4. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jru-b.com [jru-b.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-(6-Methoxy-2-naphthyl)propionic Acid (Naproxen)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solid-state chemistry of 2-(6-methoxy-2-naphthyl)propionic acid, commonly known as naproxen (B1676952). As a widely used non-steroidal anti-inflammatory drug (NSAID), understanding its crystallographic properties and polymorphic behavior is critical for ensuring drug product quality, stability, and bioavailability. This document details the known crystalline forms of naproxen and its sodium salt, presents their physicochemical properties in structured tables, and outlines the experimental protocols for their preparation and characterization. Furthermore, this guide illustrates key experimental workflows and transformation pathways using logical diagrams to facilitate a deeper understanding of the solid-state transformations of this important active pharmaceutical ingredient (API).

Introduction to the Polymorphism of Naproxen

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of paramount importance in the pharmaceutical industry. Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate, which can significantly impact the drug's bioavailability and therapeutic efficacy.

Naproxen, a BCS Class II drug, is characterized by low solubility and high permeability. Its oral bioavailability is therefore limited by its dissolution rate. Consequently, a thorough understanding and control of its solid-state forms are essential during drug development and manufacturing.

Four distinct crystalline forms of naproxen, designated as Form I, Form II, Form III, and Form IV, have been isolated and characterized.[1][2][3] Form I is the most stable polymorph under ambient conditions.[2] In addition to these polymorphs, the sodium salt of naproxen also exhibits a rich polymorphic and pseudopolymorphic landscape, with anhydrous, monohydrated, dihydrated, and tetrahydrated forms having been identified.[4] The interconversion between these forms is often influenced by environmental factors such as temperature and humidity.[4]

Crystalline Forms and Physicochemical Properties

Table 1: Physicochemical Data for Naproxen Polymorphs

| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| Form I | 153 - 155.4 | 31.5 - 34.2 |

| Form II | Not Reported | Not Reported |

| Form III | Not Reported | Not Reported |

| Form IV | Not Reported | Not Reported |

Note: The reported enthalpy of fusion values are for S-naproxen, but the specific polymorphic form is not always designated in the literature.[5]

Table 2: Solubility Data for Naproxen and its Salts

| Compound/Form | Medium | Temperature (°C) | Solubility |

| Naproxen | Water (pH 7.0) | 37 | ~15.9 mg/L[6] |

| Naproxen | 0.1 M HCl (pH 1.2) | Not Specified | Increased solubility for co-crystals[6] |

| Naproxen | Acetate Buffer (pH 4.5) | Not Specified | Increased solubility for co-crystals[6] |

| Naproxen | Phosphate Buffer (pH 6.8) | 37 | Similar solubility across four crystal forms[1][2] |

| Sodium Naproxen Dihydrate | Not Specified | Not Specified | Higher solubility than anhydrous form |

Experimental Protocols

The characterization and differentiation of naproxen polymorphs rely on a suite of analytical techniques. Detailed methodologies for these key experiments are provided below.

Preparation of Naproxen Polymorphs by Recrystallization

Different polymorphic forms of naproxen can be obtained through recrystallization from various solvents. While specific, detailed protocols for each of the four forms are not consistently reported, the general principle involves dissolving naproxen in a suitable solvent at an elevated temperature and then allowing it to crystallize under controlled cooling conditions. The choice of solvent and the rate of cooling are critical factors in determining the resulting polymorphic form. A patented process describes a method for purifying naproxen via crystallization which involves salification and subsequent acidification to induce crystallization.[7][8]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification and characterization of crystalline solids. Each polymorph possesses a unique crystal lattice, resulting in a distinct powder diffraction pattern.

-

Instrumentation: A laboratory X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 3° to 50°, with a step size and scan speed optimized to obtain a good signal-to-noise ratio. For organic compounds like naproxen, transmission diffraction geometry can minimize preferred orientation effects.[9]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared to reference patterns of the known polymorphs for identification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion. These properties are unique to each polymorph.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. For studying metastable forms, faster heating rates (e.g., 100 °C/min) and smaller sample sizes (~1 mg) can be used to minimize thermal conversions during the analysis.[10]

-

Data Analysis: The DSC thermogram shows endothermic peaks corresponding to melting events. The onset temperature of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is primarily used to study the thermal stability of a material and to quantify the amount of volatile components, such as water in hydrates.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A few milligrams of the sample are placed in a tared pan.

-

Thermal Program: The sample is heated at a constant rate in a controlled atmosphere, typically nitrogen.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. For pseudopolymorphs (hydrates), the weight loss corresponding to the loss of water molecules can be used to determine the stoichiometry of the hydrate.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for distinguishing between polymorphs. Differences in the crystal lattice and molecular conformation of polymorphs lead to subtle but measurable changes in their vibrational spectra.

-

FTIR Spectroscopy:

-

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sampling of solids.

-

Data Collection: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹). For ATR-FTIR, the sample is pressed against the diamond crystal of the ATR accessory.

-

Data Analysis: The resulting infrared spectrum is a fingerprint of the material. Differences in peak positions, intensities, and shapes can be used to differentiate between polymorphs.

-

-

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. For quantitative analysis, parameters such as exposure time and the number of accumulations are optimized.[11]

-

Data Analysis: The Raman spectrum provides complementary information to the FTIR spectrum. Specific Raman bands can be used as markers for different polymorphic forms.

-

Visualization of Workflows and Transformation Pathways

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical workflow for the characterization of a potential new polymorphic form of naproxen.

Polymorphic Transformation Pathway of Naproxen

The different crystalline forms of naproxen can interconvert under specific conditions. Form I is the most stable polymorph, and other, metastable forms tend to convert to Form I over time.

Metabolic Pathway of Naproxen

Understanding the metabolic fate of naproxen is crucial in drug development. The primary metabolic pathway involves O-demethylation followed by conjugation reactions.

Conclusion

The solid-state chemistry of naproxen is complex, with multiple polymorphic and pseudopolymorphic forms. The stable Form I is the desired crystalline form for pharmaceutical formulations. The characterization and control of these solid forms are critical to ensure the consistent quality, stability, and performance of naproxen-containing drug products. The experimental techniques and transformation pathways detailed in this guide provide a framework for researchers and drug development professionals to effectively manage the solid-state properties of this important NSAID. Further research to fully elucidate the crystallographic structures of all naproxen polymorphs would be beneficial for a more complete understanding of its solid-state behavior.

References

- 1. Crystal forms of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal forms of naproxen | Semantic Scholar [semanticscholar.org]

- 4. Structural basis for the transformation pathways of the sodium naproxen anhydrate–hydrate system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naproxen [webbook.nist.gov]

- 6. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101402560A - Production process for separating and purifying naproxen with crystallization - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Quantitative analysis and validation of naproxen tablets by using transmission raman spectroscopy -Analytical Science and Technology | Korea Science [koreascience.kr]

Spectroscopic Analysis of Naproxen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The following sections detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Naproxen. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of Naproxen provides detailed information about the chemical environment of its protons. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (Carboxylic Acid) | ~11.5 - 12.5 | Singlet (broad) | - |

| H (Aromatic) | 7.66 - 7.51 | Multiplet | - |

| H (Aromatic) | 7.32 | Doublet of Doublets | 8.5, 1.9 |

| H (Aromatic) | 7.12 - 6.98 | Multiplet | - |

| H (CH) | 3.84 | Singlet | - |

| H (OCH₃) | 3.84 | Singlet | - |

| H (CH₃) | 1.51 | Doublet | 7.2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of Naproxen reveals the number and types of carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (Carboxylic Acid) | ~180 |

| C (Aromatic) | ~157 |

| C (Aromatic) | ~135 |

| C (Aromatic) | ~133 |

| C (Aromatic) | ~129 |

| C (Aromatic) | ~128 |

| C (Aromatic) | ~127 |

| C (Aromatic) | ~126 |

| C (Aromatic) | ~119 |

| C (Aromatic) | ~105 |

| C (OCH₃) | ~55 |

| C (CH) | ~45 |

| C (CH₃) | ~18 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Naproxen sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 300 MHz, 400 MHz, or higher field spectrometer.[1]

-

For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Naproxen molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of Naproxen shows characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | ~3050 |

| C-H (Aliphatic) | Stretching | ~2968 |

| C=O (Carboxylic Acid) | Stretching | ~1725 |

| C=C (Aromatic) | Stretching | ~1603, ~1500 |

| C-O (Carboxylic Acid/Ether) | Stretching | ~1230, ~1176 |

| -CH₃ | Bending | ~1457 |

Note: Peak positions can vary slightly based on the sampling method.[2]

Experimental Protocol for IR Analysis

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the Naproxen sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Naproxen, as well as providing information about its fragmentation pattern.

Mass Spectral Data

The mass spectrum of Naproxen typically shows the molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Assignment | Relative Intensity |

| 230 | [M]⁺ (Molecular Ion) | High |

| 185 | [M - COOH]⁺ | High |

| 170 | [M - COOH - CH₃]⁺ | Moderate |

| 155 | [M - COOH - C₂H₄]⁺ | Moderate |

| 141 | [185 - CO₂]⁺ | Moderate |

| 115 | Naphthalene fragment | Moderate |

Note: The fragmentation pattern and relative intensities can vary depending on the ionization technique used.[3]

Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

-

Prepare a dilute solution of the Naproxen sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

The concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).[3]

-

The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan over a relevant mass range (e.g., m/z 50-500).

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like Naproxen.

Caption: General workflow for the spectroscopic analysis of Naproxen.

References

An In-depth Technical Guide to 2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen)

Abstract

2-(6-Methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. This document provides a comprehensive overview of the discovery, history, chemical synthesis, physicochemical properties, and mechanism of action of Naproxen. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented in a structured format to facilitate understanding and further research.

Discovery and History

Naproxen was discovered and developed by Syntex Corporation, a pharmaceutical company with roots in Mexico. The development of Naproxen was part of a broader effort to discover new, potent, and well-tolerated NSAIDs.

The journey of Naproxen began in the 1960s, and it was first patented in 1967. Following extensive preclinical and clinical research, it received its first marketing approval in 1976. It was initially launched under the brand name Naprosyn. Later, a salt form, Naproxen sodium, was introduced under the brand name Anaprox, which offered faster absorption. In 1994, Naproxen became available as an over-the-counter (OTC) medication in the United States under the brand name Aleve.

The key innovation behind Naproxen was the isolation of the S-enantiomer, which is the active form of the drug. This was a significant advancement in the field of NSAIDs, as it offered a more favorable therapeutic profile compared to racemic mixtures.

Physicochemical Properties

The fundamental physicochemical properties of Naproxen are summarized in the table below. These properties are critical for its formulation, bioavailability, and pharmacokinetic profile.

| Property | Value |

| IUPAC Name | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

| Chemical Formula | C₁₄H₁₄O₃ |

| Molar Mass | 230.26 g/mol |

| Melting Point | 153-155 °C |

| pKa | 4.2 |

| Solubility in Water | 0.0159 mg/mL |

| Appearance | White to off-white crystalline powder |

| Optical Rotation ([α]D) | +66° (c=1, chloroform) |

Chemical Synthesis and Experimental Protocols

The industrial synthesis of Naproxen has evolved over the years. One of the common and efficient methods is presented below.

Synthesis Workflow

The following diagram illustrates a typical synthetic route for Naproxen, starting from 2-naphthol.

Caption: A simplified workflow for the chemical synthesis of (S)-Naproxen.

Experimental Protocol: A Representative Synthesis Step (Hydrolysis)

The final step in many Naproxen syntheses is the hydrolysis of the corresponding ester to yield the carboxylic acid. Below is a representative protocol for this transformation.

Objective: To hydrolyze Ethyl 2-(6-methoxy-2-naphthyl)propanoate to Naproxen.

Materials:

-

Ethyl 2-(6-methoxy-2-naphthyl)propanoate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

pH paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve Ethyl 2-(6-methoxy-2-naphthyl)propanoate (1 equivalent) in ethanol.

-

Add a 2 M aqueous solution of sodium hydroxide (2 equivalents).

-

Attach a condenser and heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Add water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of Naproxen should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude Naproxen can be purified by recrystallization from a suitable solvent system, such as acetone-water.

-

Dry the purified product under vacuum to obtain Naproxen as a white crystalline solid.

Mechanism of Action

Naproxen exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

The diagram below illustrates the mechanism of action of Naproxen within the arachidonic acid cascade.

Caption: Naproxen's mechanism of action via inhibition of COX enzymes.

By inhibiting COX-1 and COX-2, Naproxen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. While both isoforms are inhibited, the relative selectivity for COX-1 and COX-2 can influence the drug's efficacy and side-effect profile.

Pharmacokinetics

The pharmacokinetic profile of Naproxen is well-characterized, and key parameters are summarized in the table below.

| Parameter | Value |

| Bioavailability | >95% |

| Protein Binding | >99% |

| Half-life | 12-17 hours |

| Time to Peak Plasma Concentration | 2-4 hours |

| Metabolism | Liver (primarily by CYP2C9 and CYP1A2) |

| Excretion | Primarily renal |

Conclusion

Naproxen remains a cornerstone in the management of pain and inflammation. Its discovery and development represent a significant milestone in medicinal chemistry, particularly in the application of stereochemistry to improve therapeutic outcomes. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is essential for its safe and effective use, as well as for the development of future generations of anti-inflammatory agents. This guide has provided a detailed overview of these core aspects to support ongoing research and development in the field.

Methodological & Application

Dissolving Naproxen for Cell Culture Experiments: An Application Note and Protocol

Introduction

Naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), is widely utilized in cell culture experiments to investigate its effects on various cellular processes, including inflammation, proliferation, and differentiation.[1] Proper dissolution and preparation of naproxen solutions are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving naproxen for in vitro studies, along with quantitative data on its solubility and recommended concentrations for cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution of naproxen in various solvents. It is crucial to select an appropriate solvent and concentration to ensure complete dissolution and minimize solvent-induced cytotoxicity.

| Parameter | Value | Solvent | Reference |

| Molecular Weight | 230.3 g/mol | - | [2] |

| Solubility | ~55 mg/mL | Ethanol | [2] |

| ~24 mg/mL | Dimethyl Sulfoxide (DMSO) | [2] | |

| ~25 mg/mL | Dimethyl Formamide (DMF) | [2] | |

| ~1 mg/mL | Phosphate-Buffered Saline (PBS), pH 7.2 | [2] | |

| Recommended Stock Solution Concentration | 100 mg/mL | DMSO | [1] |

| 200 µg/mL | Methanol | [3] | |

| 1000 µg/mL | Methanol | [4] | |

| Typical Working Concentration in Cell Culture | 1 µM - 1000 µM | Cell Culture Medium | [1] |

| 0 µM - 30 µM | Cell Culture Medium | [5] | |

| Storage of Stock Solution | Room temperature (crystalline solid) | - | [2] |

| Aqueous solutions not recommended for >1 day | Aqueous buffers | [2] |

Experimental Protocol

This protocol details the steps for preparing a naproxen stock solution in DMSO and subsequent dilution to a final working concentration in cell culture medium.

Materials

-

Naproxen (crystalline solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Sterile 0.22 µm syringe filter (optional, for sterilization of the final working solution)

Preparation of Naproxen Stock Solution (100 mM in DMSO)

-

Calculate the required mass of naproxen:

-

Molecular Weight of Naproxen = 230.3 g/mol

-

To prepare 1 mL of a 100 mM stock solution:

-

Mass (g) = 0.1 mol/L * 0.001 L * 230.3 g/mol = 0.02303 g = 23.03 mg

-

-

-

Weighing: Accurately weigh 23.03 mg of naproxen powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the naproxen powder.

-

Mixing: Vortex the tube thoroughly until the naproxen is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Storage: Store the 100 mM naproxen stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solution in Cell Culture Medium

-

Thaw the stock solution: Thaw an aliquot of the 100 mM naproxen stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final working concentration.

-

Example for a 100 µM working solution:

-

Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium for a final volume of 1 mL.

-

Alternatively, for a larger volume, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium for a final volume of 10 mL.

-

-

-

Solvent Control: It is imperative to include a vehicle control in your experiments.[2] This control should contain the same final concentration of DMSO as the highest concentration of naproxen used, to account for any potential effects of the solvent on the cells.

-

Sterilization (Optional): If there are concerns about the sterility of the final working solution, it can be filtered through a sterile 0.22 µm syringe filter before adding to the cell cultures.

-

Application to Cells: Add the prepared naproxen working solution (and vehicle control) to your cell cultures and incubate for the desired experimental duration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of action for NSAIDs like naproxen and the experimental workflow for its preparation and use in cell culture.

Caption: Simplified signaling pathway of Naproxen's action.

Caption: Workflow for preparing and using Naproxen in cell culture.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen)

Introduction

2-(6-Methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Accurate and reliable quantification of Naproxen in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Naproxen.

Principle

The method utilizes a reversed-phase C18 column to separate Naproxen from potential impurities and excipients. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, facilitates the elution of the analyte. Detection is performed using a UV detector at a wavelength where Naproxen exhibits maximum absorbance, ensuring high sensitivity and specificity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions for the analysis are summarized in the table below.

| Parameter | Recommended Conditions |

| HPLC System | Isocratic HPLC with UV Detection |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 7.8) (30:70 v/v)[2] |

| Flow Rate | 0.7 mL/min[2][3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm[3] |

| Retention Time | Approximately 4.8 ± 0.1 min[2] |

2. Reagents and Solutions

-

Naproxen Reference Standard: Analytical grade this compound.

-

Acetonitrile: HPLC grade.

-

Dibasic Sodium Phosphate (Na₂HPO₄): Analytical grade.

-

Sodium Hydroxide: Analytical grade (for pH adjustment).

-

High-Purity Water: Deionized or distilled water.

Preparation of Mobile Phase: Prepare a dibasic sodium phosphate buffer by dissolving an appropriate amount in high-purity water to achieve the desired concentration and adjust the pH to 7.80 with sodium hydroxide.[2] Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.[2] Degas the mobile phase before use.

Preparation of Standard Solutions: Prepare a stock solution of Naproxen reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 10 to 50 µg/mL).[2]

Preparation of Sample Solutions (for Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight.

-

Accurately weigh a portion of the powder equivalent to a known amount of Naproxen and transfer it to a volumetric flask.

-

Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999[2] |

| Accuracy (% Recovery) | > 97%[2] |

| Precision (% RSD) | < 2.0%[2] |

| Limit of Detection (LOD) | 0.19 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.59 µg/mL[3] |

| Specificity | No interference from common excipients observed.[1] |

Diagrams

Caption: Experimental workflow for Naproxen quantification by HPLC.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives of 2-(6-Methoxy-2-naphthyl)propionic Acid (Naproxen)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives of 2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen (B1676952). The document outlines synthetic methodologies for creating thiourea (B124793), cinnamic acid, ester, and amide derivatives, along with protocols for evaluating their biological activities. Additionally, it includes quantitative data on their therapeutic potential and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, its use can be associated with gastrointestinal side effects.[3][4] To enhance its therapeutic profile and explore new biological activities, researchers have focused on synthesizing novel derivatives by modifying its carboxylic acid group.[3][5] This document details the synthesis and potential applications of these new chemical entities.

Synthesis of Novel Naproxen Derivatives

The following sections provide detailed experimental protocols for the synthesis of various Naproxen derivatives.

General Synthesis Workflow

The overall workflow for the synthesis and evaluation of novel Naproxen derivatives typically follows the steps outlined below.

Protocol 1: Synthesis of Thiourea Derivatives

This protocol describes the synthesis of thiourea derivatives of Naproxen, which have shown potential as anti-inflammatory agents.[5][6]

Materials:

-

(S)-Naproxen

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Potassium thiocyanate (B1210189) (KSCN)

-

Aromatic amines or amino acid esters

-

Acetone

-

Magnetic stirrer

-

Round bottom flasks

-

Reflux condenser

-

Ice bath

Procedure:

-

Activation of Naproxen:

-

Dissolve (S)-Naproxen in anhydrous DCM in a round bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride to the solution with continuous stirring.

-

Allow the reaction to proceed for 2-3 hours at room temperature to form Naproxenoyl chloride.[6]

-

Remove the solvent under reduced pressure.

-

-

Formation of Isothiocyanate Intermediate:

-

Dissolve the obtained Naproxenoyl chloride in anhydrous acetone.

-

Add potassium thiocyanate to the solution and reflux the mixture for 3-4 hours.

-

Cool the mixture and filter off the precipitated potassium chloride. The filtrate contains the Naproxenoyl isothiocyanate intermediate.[7]

-

-

Synthesis of Thiourea Derivatives:

-

To the filtrate containing the isothiocyanate intermediate, add the desired aromatic amine or amino acid ester.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: Synthesis of Cinnamic Acid Derivatives

This protocol outlines the synthesis of Naproxen derivatives incorporating a cinnamic acid moiety, which have been investigated as inhibitors of the NLRP3 inflammasome.[2][8]

Materials:

-

Naproxen

-

Substituted cinnamic acids

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Magnetic stirrer

-

Round bottom flask

Procedure:

-

Esterification Reaction:

-

Dissolve the substituted cinnamic acid, Naproxen, EDCI, and DMAP in anhydrous DCM in a round bottom flask.[2]

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, extract the mixture with DCM.

-

Wash the organic phase twice with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

-

Protocol 3: Synthesis of Ester Derivatives

This protocol describes the Fischer esterification of Naproxen to produce various alkyl esters, which have demonstrated analgesic and anti-inflammatory properties.[9][10]

Materials:

-

Naproxen

-

Corresponding alcohol (e.g., methanol, ethanol, isopropanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

1% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Esterification Reaction:

-

Add Naproxen to the respective alcohol in a round bottom flask.

-

Carefully add a catalytic amount of concentrated H₂SO₄.

-

Reflux the mixture at 80°C for 2-4 hours with stirring.[10]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add DCM and 1% NaOH solution to quench the reaction.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude ester.

-

Purify the product by column chromatography using a hexane-ethyl acetate (B1210297) solvent system.[10]

-

Protocol 4: Synthesis of Amide Derivatives

This protocol details the synthesis of Naproxen amide derivatives, which have been evaluated for their anti-inflammatory activity.[9][11]

Materials:

-

Naproxen

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Amine (e.g., 4-chloroaniline, 4-nitroaniline)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Magnetic stirrer

-

Round bottom flask

Procedure:

-

Amidation Reaction:

-

Dissolve Naproxen, DCC, and DMAP in anhydrous DCM in a round bottom flask.

-

Add the desired amine to the reaction mixture.

-

Stir the mixture at room temperature for 5 hours.[9] A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under vacuum.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude amide derivative.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of the synthesized Naproxen derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of Naproxen Ester Derivatives [9][10]

| Compound | Writhing Inhibition (%) | Inhibition of Inflammation at 5th hour (%) |

| Naproxen | 64.68 | 95.12 |

| Methyl Ester | 82.09 | 96.75 |

| Ethyl Ester | 82.59 | 91.54 |

| Isopropyl Ester | - | 90.65 |

Table 2: Anti-inflammatory Activity of Naproxen Thiourea Derivatives [5]

| Derivative | Percentage of Inhibition of Paw Edema (4 hours post-carrageenan) |

| m-anisidine derivative | 54.01% |

| N-methyl tryptophan methyl ester derivative | 54.12% |

Table 3: Inhibitory Effects of Naproxen-Cinnamic Acid Derivatives on Nitric Oxide (NO) Release [8]

| Compound | IC₅₀ for NO Release (µM) |

| A22 | 7.38 ± 1.96 |

Signaling Pathways

Certain novel Naproxen derivatives have been shown to modulate key inflammatory signaling pathways beyond COX inhibition.

NLRP3 Inflammasome and NF-κB Signaling Pathway

Some Naproxen-cinnamic acid derivatives have been found to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, which are crucial in the inflammatory response.[3][8]

MAPK and PI3K/Akt Signaling Pathways

A novel Naproxen derivative containing cinnamic acid has also been shown to inhibit the MAPK and PI3K/Akt signaling pathways, which are also involved in the inflammatory response.[7][12]

Conclusion

The synthesis of novel derivatives from this compound offers a promising strategy for the development of new therapeutic agents with improved efficacy and safety profiles. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]

- 2. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]

- 3. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]

- 9. distantreader.org [distantreader.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Naproxen as a COX-1/COX-2 Inhibitor in Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID), is a widely used compound in research settings to investigate the roles of cyclooxygenase (COX) enzymes in various physiological and pathological processes. It functions as a non-selective inhibitor of both COX-1 and COX-2, enzymes that are critical for the conversion of arachidonic acid into prostaglandins (B1171923).[1][2][3] This dual inhibition allows researchers to study the downstream effects of blocking prostaglandin (B15479496) synthesis, which is implicated in inflammation, pain, fever, and gastrointestinal homeostasis.[1][2] These application notes provide detailed protocols for utilizing Naproxen as a COX-1/COX-2 inhibitor in biochemical assays, cell-based models, and in vivo studies.

Mechanism of Action

Naproxen competitively and reversibly inhibits COX-1 and COX-2 by blocking the binding of arachidonic acid to the active site of the enzymes.[4][5] This action prevents the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), and thromboxanes.[6][7] While the inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of Naproxen, the concurrent inhibition of the constitutively expressed COX-1 isoform can lead to gastrointestinal side effects due to the disruption of the protective gastric mucosal layer.[1][4]

Quantitative Data: Naproxen IC50 Values

The half-maximal inhibitory concentration (IC50) of Naproxen for COX-1 and COX-2 can vary depending on the experimental conditions, such as the source of the enzyme (species), substrate concentration, and pre-incubation time.[8][9] The following table summarizes reported IC50 values from various studies.

| Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| In Vitro Enzyme Assay | Ovine COX-1, Murine COX-2 | 0.34 | 0.18 | [8] |

| In Vitro Enzyme Assay | Human Recombinant | Not Determined | 0.75 | [8] |

| Ex Vivo Human Whole Blood Assay | Human | 35.48 | 64.62 | [10] |

| In Vivo Rat Model (PGE2 Inhibition) | Rat | Not Reported | ~13 | [11] |

| In Vivo Rat Model (TXB2 Inhibition) | Rat | ~5 | Not Reported | [11] |

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by Naproxen.

Caption: Arachidonic acid cascade and Naproxen's points of inhibition.

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol describes a method to determine the IC50 of Naproxen for COX-1 and COX-2 using purified enzymes.

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Naproxen

-

Arachidonic acid (radiolabeled or non-radiolabeled)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Solvent for Naproxen (e.g., DMSO)

-

Reaction termination solution (e.g., diethyl ether/methanol/citrate)

-